Spectral data for (S)-3-Benzyloxy-pyrrolidine (NMR, IR, MS)
Spectral data for (S)-3-Benzyloxy-pyrrolidine (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of (S)-3-Benzyloxy-pyrrolidine
Introduction
(S)-3-Benzyloxy-pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyrrolidine ring, a secondary amine, and a benzyl ether, provides a versatile scaffold for creating complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its application in synthesis. This guide provides a detailed examination of the analytical techniques used for the structural elucidation of (S)-3-Benzyloxy-pyrrolidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this paper emphasizes not only the data itself but the causality behind experimental choices and the logic of spectral interpretation, reflecting field-proven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-3-Benzyloxy-pyrrolidine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structural confirmation.
Experimental Protocol: NMR Spectrum Acquisition
A well-defined protocol is critical for acquiring high-quality, reproducible NMR data.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural assignment.
Methodology:
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Sample Preparation: Weigh approximately 5-10 mg of (S)-3-Benzyloxy-pyrrolidine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a broad range of organic compounds and its single deuterium lock signal.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets in the pyrrolidine ring system.
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¹H NMR Acquisition:
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Parameters: A standard pulse program is used with a 30° pulse angle and a relaxation delay of 1-2 seconds.[1] Typically, 16-32 scans are acquired for a sufficient signal-to-noise ratio.
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Referencing: The spectrum is referenced to the residual solvent peak of CHCl₃ at δ 7.26 ppm.
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¹³C NMR Acquisition:
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Parameters: A proton-decoupled experiment (e.g., zgpg30) is run to produce a spectrum with singlets for each unique carbon. A wider spectral width is used, and a larger number of scans (~1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
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Referencing: The spectrum is referenced to the CDCl₃ triplet centered at δ 77.16 ppm.
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¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (neighboring protons).
Diagram 1: ¹H NMR Structural Assignments
A visual representation of the proton environments in (S)-3-Benzyloxy-pyrrolidine.```dot graph Mol_Structure_H { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];
// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; C3 [label="C", pos="-0.8,-1.2!"]; C4 [label="C", pos="0.8,-1.2!"]; C5 [label="C", pos="1.2,0!"]; O6 [label="O", pos="-1.8,-2!"]; C7 [label="C", pos="-3,-2.2!"]; C8 [label="Phenyl", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-4.5,-2.4!"];
// Define nodes for hydrogens H_N [label="H (NH)", pos="0,1.2!", fontcolor="#EA4335"]; H_2a [label="H-2a", pos="-1.9,0.7!", fontcolor="#34A853"]; H_2b [label="H-2b", pos="-1.7,-0.5!", fontcolor="#34A853"]; H_3 [label="H-3", pos="-1.2,-1.8!", fontcolor="#FBBC05"]; H_4a [label="H-4a", pos="1.2,-1.8!", fontcolor="#4285F4"]; H_4b [label="H-4b", pos="1.5,-0.7!", fontcolor="#4285F4"]; H_5a [label="H-5a", pos="1.9,0.7!", fontcolor="#34A853"]; H_5b [label="H-5b", pos="1.7,-0.5!", fontcolor="#34A853"]; H_7 [label="H-7 (CH2)", pos="-3.2,-1.5!", fontcolor="#EA4335"]; H_8 [label="H (Ar)", pos="-5.5,-2.2!", fontcolor="#5F6368"];
// Draw bonds N1 -- C2; N1 -- C5; C2 -- C3; C3 -- C4; C4 -- C5; C3 -- O6; O6 -- C7; C7 -- C8;
// Connect hydrogens to carbons (visual only, no line) }
Caption: Plausible fragmentation pathway for protonated (S)-3-Benzyloxy-pyrrolidine.
Table 4: Major Expected Fragment Ions
| m/z (Observed) | Formula | Description of Loss | Fragment Structure |
| 91.05 | [C₇H₇]⁺ | Loss of the neutral 3-hydroxy-pyrrolidine moiety | Tropylium cation |
| 86.06 | [C₄H₈NO]⁺ | Loss of toluene (C₇H₈) via rearrangement | Protonated 3-hydroxypyrrolidine fragment |
| 70.06 | [C₄H₈N]⁺ | Alpha-cleavage next to the nitrogen | Pyrrolidinium iminium ion |
Interpretation:
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The Base Peak (m/z 91.05): The most common and highly favorable fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the extremely stable benzyl cation, which rearranges to the tropylium ion ([C₇H₇]⁺). This is almost always the base peak (most intense signal) in the spectrum of such compounds.
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Loss of Toluene (m/z 86.06): A rearrangement reaction can lead to the loss of a neutral toluene molecule, leaving behind the protonated 3-hydroxypyrrolidine fragment.
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Alpha-Cleavage (m/z 70.06): Cleavage of the C-C bond adjacent (alpha) to the nitrogen is a characteristic fragmentation pattern for amines. [2]This results in the formation of a stable iminium ion.
Conclusion
The comprehensive analysis of (S)-3-Benzyloxy-pyrrolidine using NMR, IR, and MS provides a self-validating system for structural confirmation. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups—secondary amine, ether, and aromatic ring—offering a rapid quality check. Finally, high-resolution mass spectrometry confirms the molecular formula, while its fragmentation pattern, particularly the formation of the tropylium ion at m/z 91, serves as a definitive signature for the benzyloxy moiety. Together, these techniques provide the rigorous, multi-faceted analytical data required by researchers in drug discovery and chemical synthesis.
References
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2023).
- WebSpectra, University of California, Los Angeles. IR Absorption Table.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Salsbury, J. et al. Quantitative NMR measurements for the analysis of enantiomeric purity.
- eGyanKosh.
- Chem Help ASAP. (2022). Sample 13C NMR spectra of compounds with common functional groups. YouTube.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.
